HMBR Exhibits a Dissociation Constant (KD) of 0.13 μM for FAST, Demonstrating Tighter Binding than the Red-Shifted Analog HBR-3,5DOM
The binding affinity of HMBR to the FAST protein is characterized by a dissociation constant (KD) of 0.13 ± 0.02 μM. This represents a 7.5-fold higher affinity compared to the red-shifted fluorogen HBR-3,5DOM, which binds with a KD of 0.97 μM [1]. This tighter binding is crucial for efficient and selective protein labeling at lower fluorogen concentrations, minimizing background and reducing reagent consumption.
| Evidence Dimension | Dissociation Constant (KD) for FAST protein binding |
|---|---|
| Target Compound Data | KD = 0.13 ± 0.02 μM |
| Comparator Or Baseline | HBR-3,5DOM: KD = 0.97 μM |
| Quantified Difference | 7.5-fold higher affinity (lower KD) for HMBR |
| Conditions | In vitro binding assay, as reported in the original characterization of FAST fluorogens |
Why This Matters
Tighter binding affinity ensures robust and specific protein labeling at lower fluorogen concentrations, directly impacting signal-to-noise ratio in microscopy and flow cytometry applications.
- [1] Plamont, M.-A. et al. (2017). Dynamic multicolor protein labeling in living cells. Chemical Science, 8(8), 5598-5605. DOI: 10.1039/C7SC01364G View Source
